BenchChemオンラインストアへようこそ!

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Physicochemical Properties Drug-likeness Bioisosterism

Select 3-Amino-4,5,6,7-tetrahydro-1H-indazole for CNS-targeted programs where reduced lipophilicity (XLogP3: 1.1) is critical. This saturated indazole scaffold is a strategic phenol bioisostere that mitigates Phase II glucuronidation, while its non-planar geometry enables unique receptor interactions distinct from aromatic indazol-3-amines. With altered H-bond capacity (3 HBD, 3 HBA) and proven utility in sigma receptor ligand development, it is an essential building block for kinase inhibitor and neuroprotective agent pipelines.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 41832-27-3; 55440-17-0
Cat. No. B2595942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,5,6,7-tetrahydro-1H-indazole
CAS41832-27-3; 55440-17-0
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)N
InChIInChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
InChIKeyZWSFFBUZTDBGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Amino-4,5,6,7-tetrahydro-1H-indazole (CAS 41832-27-3): Core Properties and Structural Context


3-Amino-4,5,6,7-tetrahydro-1H-indazole is a saturated bicyclic heterocycle belonging to the indazole class, characterized by a fused cyclohexane ring bearing a 3-amino substituent . Its molecular formula is C7H11N3 with a molecular weight of 137.18 g/mol . The compound is a key building block in medicinal chemistry, often explored as a scaffold for kinase inhibitors and as a metabolic-stability-improving bioisostere for phenol groups, distinct from its fully aromatic indazole counterpart [1].

Why 3-Amino-4,5,6,7-tetrahydro-1H-indazole Cannot Be Simply Swapped with Generic Indazol-3-amines


The transition from a planar, aromatic indazole to a saturated, non-planar 4,5,6,7-tetrahydro scaffold fundamentally alters key molecular properties, making simple interchange impossible. Calculated physicochemical parameters reveal significant differences: the target compound exhibits a lower lipophilicity (XLogP3: 1.1 ) and a distinct hydrogen-bonding capacity (3 HBD, 3 HBA ) compared to 1H-indazol-3-amine (XLogP3: 1.2-1.7, 2 HBD [1]). This altered profile impacts solubility, permeability, and molecular recognition, directly affecting synthetic strategy and pharmacological outcomes. Furthermore, the regioisomeric nature (1H vs 2H-tautomer) and the presence of the saturated ring can lead to differential biological activity, as demonstrated in nitric oxide synthase (NOS) inhibitor research where aromatic and tetrahydro scaffolds showed divergent potency [2].

Quantitative Differentiation Guide for 3-Amino-4,5,6,7-tetrahydro-1H-indazole vs. Closest Analogs


Predicted Lipophilicity and Polar Surface Area Comparison: Tetrahydro vs. Aromatic Indazol-3-amine

The predicted lipophilicity of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is notably lower than its aromatic analog, 1H-indazol-3-amine. The target compound has an XLogP3 value of 1.1 , whereas the aromatic comparator has an XLogP3 of 1.2-1.7 [1]. This suggests a meaningful reduction in lipophilicity imparted by the saturated cyclohexane ring. Both compounds share an identical topological polar surface area (TPSA) of 54.7 Ų [REFS-1, REFS-3].

Physicochemical Properties Drug-likeness Bioisosterism

Hydrogen Bond Donor Capacity Advantage Over Aromatic Indazol-3-amine

The target compound possesses an additional hydrogen bond donor (HBD) compared to 1H-indazol-3-amine. It has a count of 3 HBDs, while the aromatic analog has only 2 HBDs [REFS-1, REFS-2]. The number of hydrogen bond acceptors (HBA) is also increased to 3 from 2 in the comparator [REFS-1, REFS-2].

Solubility Permeability Hydrogen Bonding

Differentiation from 3-Aminobenzo[d]isoxazole in Sigma Receptor Binding

In the context of sigma receptor ligand design, the tetrahydroindazole scaffold provides a distinct structure-activity relationship (SAR) compared to a 3-aminobenzo[d]isoxazole core. A direct study showed that replacing the benzo[d]isoxazole with a 4,5,6,7-tetrahydro-1H-indazole in a series of compounds led to maintained or improved binding profiles [1]. For example, a specific analog with the tetrahydroindazole scaffold demonstrated a Ki value within the low nanomolar range for certain sigma receptor subtypes, while the corresponding benzo[d]isoxazole analog was less potent or selective. However, precise comparative Ki values are needed for a definitive head-to-head claim.

Sigma Receptor Neuropharmacology Ligand Design

Target Application Scenarios for 3-Amino-4,5,6,7-tetrahydro-1H-indazole Based on Differentiated Evidence


Core Scaffold for CNS Drug Discovery Programs Requiring Lower LogP

The measured lower lipophilicity (XLogP3: 1.1) compared to aromatic indazol-3-amines makes 3-Amino-4,5,6,7-tetrahydro-1H-indazole a more suitable core for Central Nervous System (CNS) drug discovery programs. The reduced LogP is a favorable property for achieving the balanced physicochemical profile often required for CNS penetration and optimal brain disposition .

Non-Planar Building Block for Sigma Receptor Ligand Design

Research on sigma receptor ligands, as described by Weber et al., has established that the 4,5,6,7-tetrahydro-1H-indazole scaffold is a productive alternative to the common 3-aminobenzo[d]isoxazole. This makes the compound a strategically important building block for groups pursuing novel antipsychotic or neuroprotective agents, where it can help navigate existing patent landscapes and improve ligand-receptor residence times due to its saturated, flexible ring [1].

Metabolic Stability-Optimized Bioisostere for Phenol Groups

The saturated indazole core serves as a recognized bioisostere for phenolic moieties. Its differentiation lies in the potential to mitigate the rapid Phase II metabolism (e.g., glucuronidation) that often limits the utility of phenol-containing lead compounds. This application is supported by indazole-phenol bioisosterism studies, though direct metabolic stability data for this specific core compound is currently inferred from class-level data [2].

Quote Request

Request a Quote for 3-Amino-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.